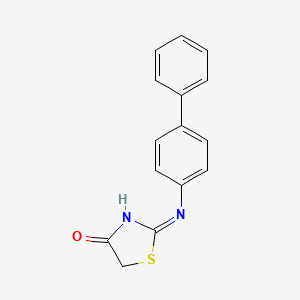
(2Z)-2-(1,1'-Biphenyl-4-ylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,1'-Biphenyl-4-ylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-2-(1,1'-Biphenyl-4-ylimino)-1,3-thiazolidin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, and other therapeutic effects. The synthesis pathways and mechanisms of action are also discussed.
Synthesis
The synthesis of thiazolidinone derivatives, including this compound, typically involves the condensation of appropriate aldehydes with thiazolidinone precursors. The reaction conditions can significantly influence the yield and purity of the final product.
Antibacterial Activity
Research has shown that thiazolidinone derivatives possess significant antibacterial properties. A study evaluated various thiazolidinone compounds against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate against E. coli |
| Compound A | 16 | Strong against S. aureus |
| Compound B | 64 | Weak against P. aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that while this compound demonstrates antibacterial activity, it is less potent than some other derivatives tested .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. A notable study highlighted the cytotoxic effects of various compounds on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 20.5 ± 0.5 | Induces apoptosis |
| Compound C | MDA-MB-231 | 15.0 ± 0.3 | Cell cycle arrest |
| Compound D | HT29 | 12.0 ± 0.7 | ROS generation |
The compound exhibited an IC50 value of 20.5 µM against MCF-7 breast cancer cells, suggesting a moderate level of cytotoxicity attributed to its ability to induce apoptosis through the intrinsic mitochondrial pathway .
The biological activity of thiazolidinones often involves the modulation of various cellular pathways:
- Antibacterial Mechanism : Thiazolidinones disrupt bacterial cell wall synthesis and interfere with metabolic processes.
- Anticancer Mechanism : They induce oxidative stress leading to increased reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis and cell cycle arrest .
Case Studies
Several case studies have been published exploring the biological effects of thiazolidinone derivatives:
- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with this compound demonstrated increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Toxicity Assessment : Hemolytic assays indicated that while the compound shows promising activity against cancer cells, it also exhibits some toxicity towards normal human cells at higher concentrations .
特性
IUPAC Name |
2-(4-phenylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-10-19-15(17-14)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKRQKHPWGDSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)C3=CC=CC=C3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














